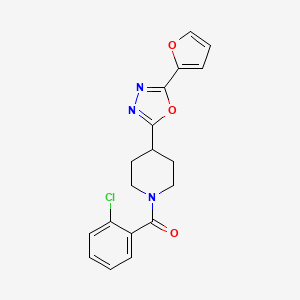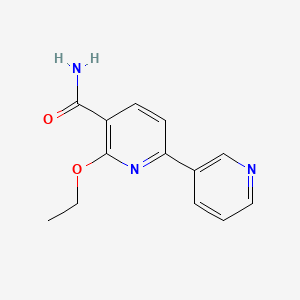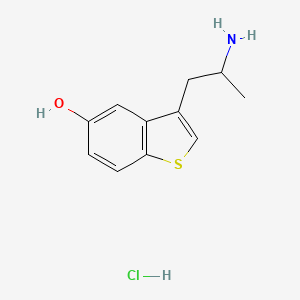![molecular formula C13H9ClF3N3OS B2863056 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea CAS No. 1797096-10-6](/img/structure/B2863056.png)
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of a similar compound, chlorfluazuron, is C20H9Cl3F5N3O3 . It contains a benzoylurea group, which is common in insecticides .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and depend on the specific compound and the desired end product . For example, the chloride in one intermediate was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives depend on the specific compound. For example, chlorfluazuron has a density of 1.663 at 20 °C . Its solubility in water is less than 0.01 mg/l at 20 °C .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of thiourea derivatives, including those similar to (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, have been explored in various studies. For instance, a study reported the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas using a metal-free approach with phenyliodine(III) bis(trifluoroacetate) as the oxidant (Mariappan et al., 2016).
Computational Studies and Molecular Docking
- Computational quantum chemical studies and molecular docking have been conducted on similar compounds. For example, a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed insights into its structure and interaction with biological molecules (Mushtaque et al., 2016).
Spectroscopic and Crystallographic Analysis
- Spectroscopic and X-ray crystallographic techniques have been employed to analyze the structure of related thiourea compounds, offering insights into their molecular configuration and stability (Mary et al., 2016).
Potential for Biological Activities
- Studies have also explored the biological activities of thiourea derivatives, with findings indicating herbicidal activities and the potential for developing new drugs (Yan et al., 2008).
Applications in Organic Chemistry
- In the field of organic chemistry, thiourea derivatives have been investigated for their roles as hydrogen-bonding organocatalysts in various reactions (Lippert et al., 2012).
Exploration in Quantum Calculations
- Quantum calculations have been performed on thiourea derivatives, contributing to a deeper understanding of their chemical properties and reactivity (Dawood et al., 2013).
作用機序
Target of Action
Compounds with similar structures have been reported to target phosphopantetheinyl transferases (pptases) in bacteria . PPTases are essential enzymes involved in various primary and secondary metabolic processes in bacteria .
Mode of Action
It is hypothesized that the compound may interact with its targets, such as pptases, and inhibit their activity . This inhibition could potentially disrupt the metabolic processes in bacteria, leading to a halt in bacterial proliferation .
Biochemical Pathways
Given the potential target of pptases, it can be inferred that the compound may affect various primary and secondary metabolic pathways in bacteria that are dependent on these enzymes .
Result of Action
Given its potential inhibitory effect on pptases, it can be inferred that the compound may disrupt various metabolic processes in bacteria, leading to a halt in bacterial proliferation .
将来の方向性
特性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c14-10-5-7(13(15,16)17)6-19-11(10)21-9-3-1-8(2-4-9)20-12(18)22/h1-6H,(H3,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXQPGPBCDEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)
![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)


![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)
![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)
